molecular formula C9H7NOS B1372352 1-Benzofuran-2-carbothioamide CAS No. 190430-18-3

1-Benzofuran-2-carbothioamide

Cat. No.: B1372352
CAS No.: 190430-18-3
M. Wt: 177.22 g/mol
InChI Key: BVCJCOHTRYHTIG-UHFFFAOYSA-N
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Description

1-Benzofuran-2-carbothioamide is a heterocyclic organic compound that features a benzofuran ring fused with a carbothioamide group

Mechanism of Action

Target of Action

1-Benzofuran-2-carbothioamide is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .

Result of Action

For instance, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a variety of molecular and cellular changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

1-Benzofuran-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidative properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained activation of antioxidant pathways and prolonged inhibition of ROS-producing enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, this compound can cause toxic effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and antioxidant defense mechanisms . For example, this compound can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to increased detoxification of ROS. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidative effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and proteins involved in oxidative phosphorylation . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This localization allows the compound to effectively modulate mitochondrial function and reduce oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzofuran with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

1-Benzofuran-2-carbothioamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzofuran: A simpler structure without the carbothioamide group, used in various chemical and pharmaceutical applications.

    Benzothiophene: Similar to benzofuran but with a sulfur atom in place of the oxygen atom, exhibiting different chemical properties and applications.

    Thioamides: Compounds containing the carbothioamide group but lacking the benzofuran ring, used in different contexts.

Uniqueness: 1-Benzofuran-2-carbothioamide is unique due to the combination of the benzofuran ring and the carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Properties

IUPAC Name

1-benzofuran-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCJCOHTRYHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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